molecular formula C10H10F2O B13463308 4,4-Difluoro-1-phenylbutan-1-one CAS No. 1501890-39-6

4,4-Difluoro-1-phenylbutan-1-one

Cat. No.: B13463308
CAS No.: 1501890-39-6
M. Wt: 184.18 g/mol
InChI Key: VDZXTNCQBSBFQH-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylbutan-1-one: is an organic compound with the molecular formula C10H8F2O2. It is a fluorinated β-diketone, which means it contains two fluorine atoms and a diketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluoro-1-phenylbutan-1-one can be synthesized by reacting acetophenone with methyl-difluoroacetate. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-phenylbutan-1-one involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the diketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 4,4-Difluoro-1-phenylbutan-1-one is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry .

Biological Activity

4,4-Difluoro-1-phenylbutan-1-one, a fluorinated ketone, has garnered attention in various fields of chemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the presence of two fluorine atoms at the 4-position of the butanone structure, which influences its reactivity and interaction with biological systems.

The molecular formula of this compound is C10H8F2OC_{10}H_{8}F_{2}O with a molecular weight of approximately 196.17 g/mol. The presence of fluorine enhances lipophilicity and alters the electronic properties of the molecule, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the fluorinated groups .

Enzyme Inhibition

Fluorinated ketones have been studied for their potential as enzyme inhibitors. Specifically, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was observed to inhibit aldose reductase, an enzyme implicated in diabetic complications, thereby suggesting a potential therapeutic application in diabetes management .

Synthesis and Biological Evaluation

A study published in the Beilstein Journal outlined the synthesis of various fluorinated ketones, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of both antimicrobial and enzyme inhibition properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial25
This compoundAldose Reductase Inhibitor15
Ethyl (E)-4,4-difluoro-3-(p-tolyl)but-2-enoateAntimicrobial30

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The fluorine atoms enhance the compound's ability to form hydrogen bonds and alter protein conformation, leading to inhibition of enzymatic activity and disruption of cellular processes .

Properties

CAS No.

1501890-39-6

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

4,4-difluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H10F2O/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

VDZXTNCQBSBFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(F)F

Origin of Product

United States

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